2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Chemical Synthesis Medicinal Chemistry Building Blocks

Synthesizing focused kinase or antiviral libraries demands building blocks with precise substitution. Generic phenoxyacetamide analogs lack the synergistic 2-ethoxy and 4-formyl groups essential for chemoselective derivatization (Knoevenagel, reductive amination) and target engagement. • Enables library synthesis targeting c-Met, BCR-ABL, p38 MAPK, and SARS-CoV-2 Mpro • Reactive formyl handle for oxime/hydrazone bioconjugation and probe development • Consistent ≥95% purity with full analytical documentation (NMR, HPLC)

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 247592-64-9
Cat. No. B1299849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide
CAS247592-64-9
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20)
InChIKeyIQUVNNKPGICZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide Overview


2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS: 247592-64-9) is a synthetic organic compound belonging to the phenoxyacetamide class, characterized by a 2-ethoxy-4-formylphenoxy group linked to an N-phenylacetamide moiety . With a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol, this compound serves as a valuable building block and intermediate in medicinal chemistry and chemical biology research . Its structure features both an ethoxy substituent and a reactive formyl group on the phenoxy ring, enabling diverse chemical transformations including oxidation, reduction, and electrophilic aromatic substitution . The compound is commercially available from multiple vendors with standard purities of 95-97% .

Suitable for synthetic elaboration via formyl‑driven chemoselective transformations
Phenoxyacetamide scaffold supports medicinal chemistry building‑block workflows
Predicted physicochemical profile aligns with early‑stage hit‑to‑lead research

Why 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide Cannot Be Substituted


Generic substitution of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 247592-64-9) with structurally similar phenoxyacetamide derivatives or N-phenylacetamide analogs is scientifically unsound due to the specific and interdependent contributions of its 2-ethoxy and 4-formyl substituents to its chemical reactivity profile and potential biological activity . The presence of the formyl group provides a unique handle for chemoselective transformations, such as Knoevenagel condensations or reductive aminations, that are not accessible with non-formylated analogs . Furthermore, the ethoxy group modulates the electronic properties and lipophilicity of the aromatic ring, influencing both the compound's reactivity in subsequent synthetic steps and its interactions with biological targets . Substituting with a compound lacking either functional group would fundamentally alter the molecule's chemical behavior and preclude its use in synthetic pathways or structure-activity relationship (SAR) studies requiring this precise substitution pattern [1]. Therefore, procurement decisions must be based on the compound's exact structure, not merely on its broader chemical class.

Formyl group requirement
Replacing with a non‑formylated analog removes the handle for Knoevenagel condensations and related chemoselective derivatizations.
Ethoxy substitution sensitivity
Absence of the 2‑ethoxy group alters electronic character and lipophilicity, which may shift reactivity profiles and SAR interpretation.
Regioisomer mismatch risk
Structurally related regioisomers may present different predicted metabolic stability; CYP450 substrate profiles should be reviewed.

Differentiation Evidence for 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide


Formyl Group Enables Chemoselective Transformations

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide possesses a reactive formyl (aldehyde) group that enables chemoselective transformations not possible with non-formylated phenoxyacetamide analogs . Specifically, the formyl group can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated carbonyl derivatives, a reaction that is unattainable with compounds like 2-(2-ethoxyphenoxy)-N-phenylacetamide (lacking the formyl group) or 2-(4-formylphenoxy)-N-phenylacetamide (lacking the ethoxy group) . This reactivity profile distinguishes the compound from its closest structural analogs and provides a specific synthetic handle for generating structurally diverse compound libraries .

Formyl reactivity
Class‑level inference
Target: 4‑formyl present
Analog: 2‑(2‑ethoxyphenoxy)‑N‑phenylacetamide– no formyl
Binary difference
Enables chemoselective derivatization not accessible with non‑formylated analogs.
Structure‑based reactivity assessment; experimental verification recommended.
Chemical Synthesis Medicinal Chemistry Building Blocks

Optimal Lipophilicity for Drug-Likeness

The predicted lipophilicity (LogP) of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is 2.74, as calculated by the ACD/Labs Percepta Platform . This value falls within the optimal range for drug-like molecules (LogP between 1 and 5) and is favorably positioned to balance aqueous solubility and membrane permeability [1]. In comparison, the unsubstituted phenoxyacetamide analog 2-phenoxy-N-phenylacetamide has a predicted LogP of approximately 1.8, while the more lipophilic 2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide has a predicted LogP of approximately 3.2 [2]. The compound's LogP of 2.74, combined with its polar surface area (PSA) of 65 Ų and zero violations of Lipinski's Rule of Five, suggests a favorable pharmacokinetic profile relative to both less and more lipophilic analogs .

Predicted LogP
Cross‑study comparable
2.74
Reported lipophilicity within drug‑like sweet‑spot context.
ACD/Labs prediction; positioned between less and more lipophilic analogs.
Drug Design ADME Medicinal Chemistry

Favorable CYP450 Metabolic Profile

In silico predictions indicate that 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is not a substrate for major cytochrome P450 (CYP) isoforms CYP1A2, CYP2C19, CYP2D6, and CYP3A4, but is a substrate for CYP2C9 [1]. This metabolic profile suggests a potentially lower risk of rapid hepatic clearance and fewer drug-drug interactions compared to analogs that are substrates for multiple CYP isoforms [2]. For example, the closely related N-(2-ethoxyphenyl)-2-(4-formylphenoxy)acetamide (a regioisomer) may exhibit a different CYP substrate profile due to altered electronic and steric effects . The predicted metabolic stability of this compound provides a rationale for its selection in early-stage drug discovery programs where minimizing CYP-mediated metabolism is a priority [3].

Predicted CYP profile
Class‑level inference
Target: substrate for 1/5 major CYP isoforms
Typical lead: often substrate for 3–5 isoforms
Limited CYP liability predicted
May support lead‑optimization risk assessment for metabolic clearance.
In silico prediction; experimental validation in relevant assays required.
Drug Metabolism Pharmacokinetics ADME

Recommended Applications for 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide


Kinase Inhibitor Hit-to-Lead Optimization

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide serves as a versatile scaffold for the synthesis of focused compound libraries targeting kinase enzymes, particularly those involved in cancer and inflammatory diseases [1]. The formyl group can be exploited for chemoselective derivatization to introduce diverse functionalities, while the phenoxyacetamide core is a known privileged structure for kinase inhibition [2]. Procurement of this compound is recommended for medicinal chemistry teams engaged in structure-activity relationship (SAR) studies and hit-to-lead optimization programs targeting kinases such as c-Met, BCR-ABL, or p38 MAPK [3].

SARS-CoV-2 Mpro Inhibitor Development

The 2-phenoxyacetamide group has been identified as a marker for SARS-CoV-2 main protease (Mpro) inhibition, making derivatives of this class, including 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide, promising starting points for antiviral drug development [1]. The compound's specific substitution pattern may confer unique binding interactions within the Mpro active site. Researchers focused on developing direct-acting antivirals against coronaviruses should prioritize this compound for synthesis and in vitro evaluation against Mpro enzymatic activity [2].

Antibacterial Agent Discovery

Phenoxyacetamide derivatives, including those with N-phenyl substitution, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria in preliminary studies [1]. 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide, with its unique substitution pattern, represents a candidate for further evaluation of antibacterial properties. Procurement is advised for microbiology laboratories conducting minimum inhibitory concentration (MIC) assays against clinically relevant bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae [2].

Activity-Based Probes and Chemical Tools

The reactive formyl group of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide can be utilized to generate oxime or hydrazone linkages, enabling the compound to serve as a precursor for activity-based probes, affinity chromatography ligands, or fluorescently labeled chemical tools [1]. Its drug-like physicochemical properties and favorable predicted metabolic profile further support its use in the development of chemical probes for target identification and validation studies [2]. Chemical biology core facilities and probe development groups should consider this compound for bioconjugation and target engagement applications [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Formyl handle for chemoselective diversification
Kinase panel selectivity profiling
Coronavirus protease research
2‑Phenoxyacetamide scaffold recognition
Mpro enzymatic inhibition in vitro
Antimicrobial screening
Phenoxyacetamide core with N‑phenyl substitution
MIC determination against relevant bacterial strains
Chemical probe development
Reactive formyl group for bioconjugation
Target‑engagement and labeling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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